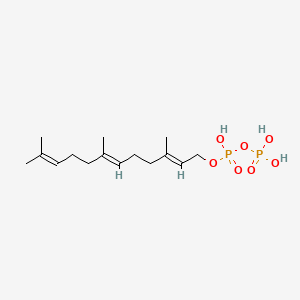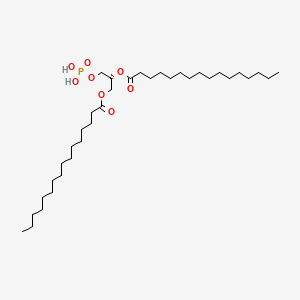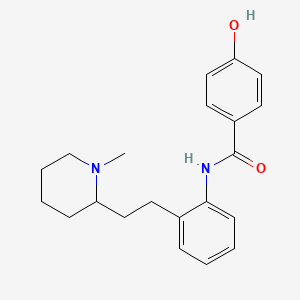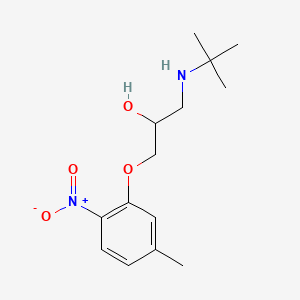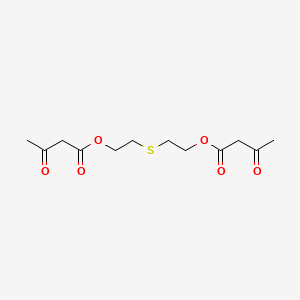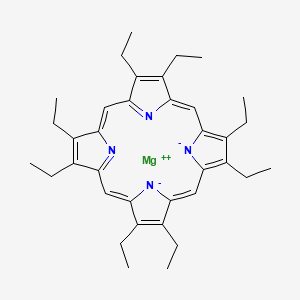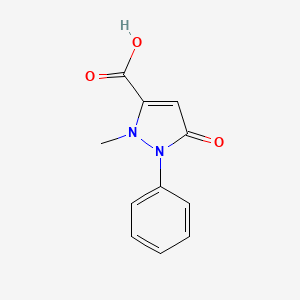
3-Carboxyantipyrine
Overview
Description
3-Carboxyantipyrine is a chemical compound that belongs to the class of pyrazolones. It is a derivative of antipyrine, which is a non-steroidal anti-inflammatory drug used to treat pain and fever. This compound has been studied for its potential therapeutic and toxic effects, as well as its role in medical, environmental, and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Carboxyantipyrine typically involves the oxidation of antipyrine. One common method includes the use of strong oxidizing agents such as potassium permanganate or chromium trioxide under acidic conditions. The reaction is carried out in an aqueous medium, and the product is isolated through filtration and recrystallization .
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated systems for the addition of reagents and control of reaction conditions is common to maintain consistency and efficiency .
Chemical Reactions Analysis
Types of Reactions: 3-Carboxyantipyrine undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of more oxidized derivatives.
Reduction: Reduction reactions can convert this compound back to its parent compound, antipyrine.
Substitution: It can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide under acidic conditions.
Reduction: Hydrogen gas in the presence of a palladium catalyst.
Substitution: Halogenating agents like chlorine or bromine under controlled conditions.
Major Products:
Scientific Research Applications
3-Carboxyantipyrine has a wide range of applications in scientific research:
Chemistry: Used as a reagent in various organic synthesis reactions.
Biology: Studied for its potential effects on biological systems, including its role as a metabolic intermediate.
Medicine: Investigated for its therapeutic potential and toxicological effects.
Industry: Utilized in the development of new materials and as a standard in analytical chemistry
Mechanism of Action
The mechanism of action of 3-Carboxyantipyrine involves its interaction with various molecular targets and pathways. It is thought to act primarily in the central nervous system, increasing the pain threshold by inhibiting both isoforms of cyclooxygenase enzymes involved in prostaglandin synthesis. This inhibition reduces inflammation and pain .
Comparison with Similar Compounds
Antipyrine: The parent compound, used as an analgesic and antipyretic.
4-Hydroxyantipyrine: Another metabolite of antipyrine with similar properties.
3-Hydroxymethylantipyrine: A related compound with different metabolic pathways
Uniqueness: Its ability to undergo multiple types of chemical reactions makes it a versatile compound in research and industrial applications .
Properties
IUPAC Name |
2-methyl-5-oxo-1-phenylpyrazole-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O3/c1-12-9(11(15)16)7-10(14)13(12)8-5-3-2-4-6-8/h2-7H,1H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OIHMJESJURQMDG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=O)N1C2=CC=CC=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80194335 | |
| Record name | 3-Carboxyantipyrine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80194335 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
41405-77-0 | |
| Record name | 3-Carboxyantipyrine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041405770 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-Carboxyantipyrine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80194335 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the role of 3-carboxyantipyrine in antipyrine metabolism?
A1: this compound is a minor metabolite of antipyrine, formed through a sequential metabolic pathway. Antipyrine is first metabolized to 3-hydroxymethylantipyrine, which is then further oxidized to this compound. [, , , ] This pathway represents one of the three main routes of antipyrine metabolism.
Q2: How do different drug treatments affect the formation of this compound?
A2: Studies have shown that treatment with certain drugs can alter the formation of this compound. For instance, phenobarbital treatment increased the amount of this compound excreted in the urine, while 3-methylcholanthrene treatment decreased its excretion. [] These findings suggest that different cytochrome P-450 enzymes, which are influenced by these treatments, play a role in the formation of this metabolite.
Q3: Does the genetically controlled deficiency in debrisoquine hydroxylation influence this compound formation?
A3: Research suggests that the genetically controlled deficiency in debrisoquine hydroxylation does not significantly impact the formation of this compound. [] This observation implies that different enzymes are likely involved in the metabolism of debrisoquine and antipyrine, and that the enzyme responsible for debrisoquine hydroxylation might not be primarily involved in the formation of this compound.
Q4: Is the metabolite profile of antipyrine, including this compound, affected by malnutrition?
A4: Studies investigating the impact of malnutrition on antipyrine metabolism revealed that while malnutrition can decrease the overall rate of antipyrine metabolism, it does not appear to differentially affect the formation of its various metabolites, including this compound. [] This finding suggests that malnutrition might have a general effect on the enzyme systems responsible for antipyrine metabolism, rather than specifically targeting individual pathways.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


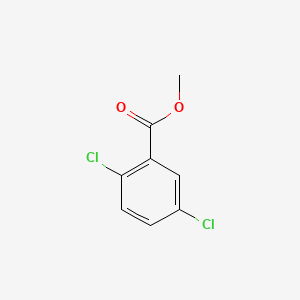
![4-[2,3-diethyl-3-(4-hydroxyphenyl)oxiran-2-yl]phenol](/img/structure/B1211782.png)
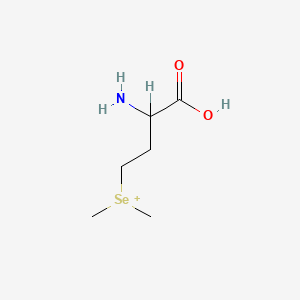

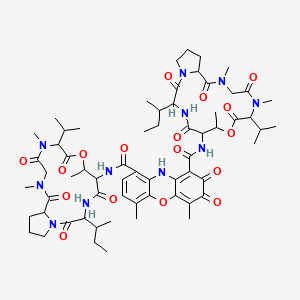
![3-ethyl-9,10-dimethoxy-2-(1,2,3,4-tetrahydroisoquinolin-1-ylmethyl)-4,6,7,11b-tetrahydro-1H-benzo[a]quinolizine](/img/structure/B1211787.png)

![(1S,13S,15S)-5,7-dioxa-12-azapentacyclo[10.5.2.01,13.02,10.04,8]nonadeca-2,4(8),9,16-tetraene-15,18-diol](/img/structure/B1211789.png)
